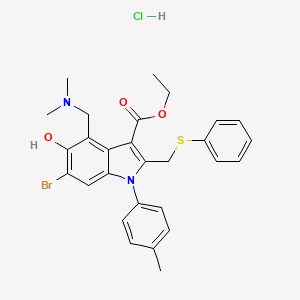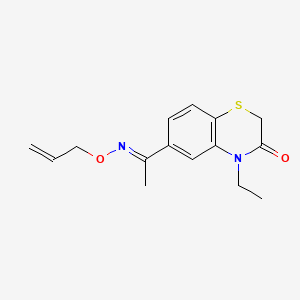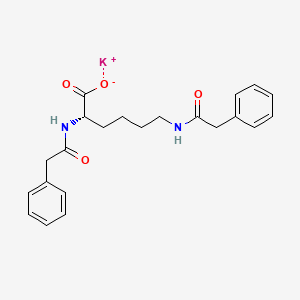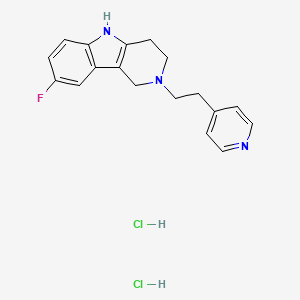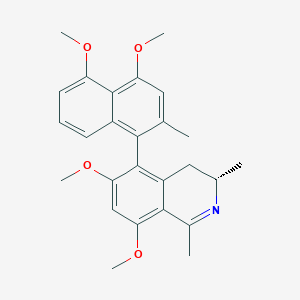
O-Methylancistrocladinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methylancistrocladinine: is a naphthylisoquinoline alkaloid isolated from the highland liana Ancistrocladus tanzaniensis. This compound belongs to the Ancistrocladaceae family and is known for its unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methylancistrocladinine involves the coupling of naphthyl and isoquinoline moieties. The reaction conditions typically include the use of strong acids or bases to facilitate the coupling reaction. The process may also involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: The process would require optimization to ensure high yield and purity, along with cost-effective production methods .
Chemical Reactions Analysis
Types of Reactions: O-Methylancistrocladinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
O-Methylancistrocladinine has several scientific research applications, including:
Chemistry: Used as a model compound for studying naphthylisoquinoline alkaloids and their chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic effects.
Mechanism of Action
The mechanism of action of O-Methylancistrocladinine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in the pathogenesis of various diseases. The exact molecular targets and pathways are still under investigation, but it is known to affect the metabolic processes of pathogens, leading to their inhibition or destruction .
Comparison with Similar Compounds
- Ancistrotanzanine C
- O,N-Dimethylancistrocladine
- Ancistrocladidine
- Ancistrotectorine
Comparison: O-Methylancistrocladinine is unique among these compounds due to its specific structural features and biological activities. While all these compounds belong to the naphthylisoquinoline alkaloid family and share some common properties, this compound has distinct chemical and biological characteristics that make it a valuable compound for scientific research .
Properties
CAS No. |
134984-06-8 |
|---|---|
Molecular Formula |
C26H29NO4 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(3S)-5-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C26H29NO4/c1-14-11-20(29-5)25-17(9-8-10-19(25)28-4)23(14)26-18-12-15(2)27-16(3)24(18)21(30-6)13-22(26)31-7/h8-11,13,15H,12H2,1-7H3/t15-/m0/s1 |
InChI Key |
XSHYHGPIMCKDFK-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


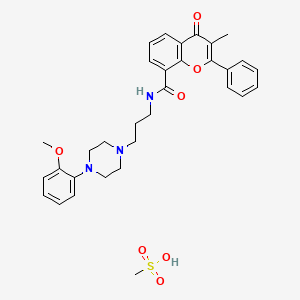

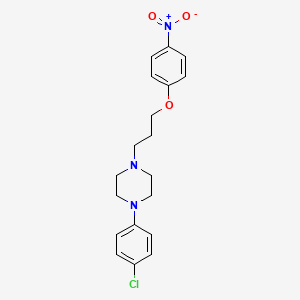
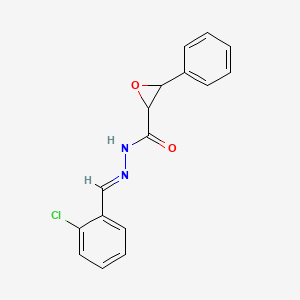
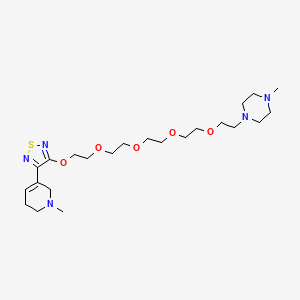

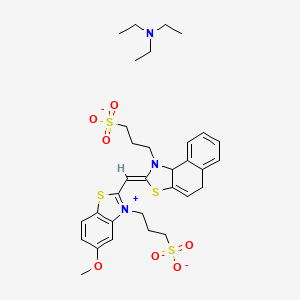
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
